molecular formula C16H16BrN5 B2777820 N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine CAS No. 1019106-81-0

N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine

Cat. No. B2777820
CAS RN: 1019106-81-0
M. Wt: 358.243
InChI Key: CANYCYYTJQKROS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine, also known as BPP6, is a small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development. BPP6 is a pyrimidine-based compound that has been shown to have promising biological activities, including anti-inflammatory and anti-cancer properties.

Scientific Research Applications

N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine has shown promising results in various scientific research applications. One of the most significant applications of N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine is its anti-inflammatory properties. Studies have shown that N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of the immune response.
Another application of N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine is its anti-cancer properties. Studies have shown that N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.

Mechanism Of Action

The mechanism of action of N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine has been shown to inhibit the activation of NF-κB, which is a critical regulator of the immune response. N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In cancer cells, N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine induces apoptosis by activating the intrinsic apoptotic pathway, which leads to the activation of caspases and the cleavage of various apoptotic substrates.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine has also been shown to inhibit the activation of NF-κB, which is a critical regulator of the immune response. In cancer cells, N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine induces apoptosis by activating the intrinsic apoptotic pathway, which leads to the activation of caspases and the cleavage of various apoptotic substrates.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine is its high purity and high yields, which make it a suitable candidate for further research. N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine is also relatively easy to synthesize, making it a cost-effective option for lab experiments. However, N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine has some limitations in lab experiments, such as its limited solubility in aqueous solutions. This can make it challenging to use in certain assays, such as cell-based assays.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine. One area of research is the development of N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine analogs with improved properties, such as increased solubility and potency. Another area of research is the investigation of the mechanism of action of N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine, which is not fully understood. Additionally, further studies are needed to investigate the potential applications of N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine in other disease areas, such as autoimmune diseases and neurodegenerative diseases. Finally, the development of N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine as a potential drug candidate for clinical trials should be explored further.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with 3,5-dimethyl-1H-pyrazole to produce a Schiff base intermediate. The Schiff base is then reacted with 6-methylpyrimidine-4-amine in the presence of a catalyst to form the final product, N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine. The synthesis of N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine has been optimized to yield high purity and high yields, making it a suitable candidate for further research.

properties

IUPAC Name

N-(4-bromophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN5/c1-10-9-15(19-14-6-4-13(17)5-7-14)20-16(18-10)22-12(3)8-11(2)21-22/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANYCYYTJQKROS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-amine

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